8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCHIRBNLDKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585699 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625394-65-2 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 8 Bromo 3,4 Dihydro 2h 1,4 Benzoxazine
Established Synthesis Pathways and Precursor Chemistry
The formation of the 3,4-dihydro-2H-1,4-benzoxazine core is a critical step in obtaining the title compound. Various synthetic strategies have been developed to construct this heterocyclic system, often involving the cyclization of appropriate precursors.
Reaction Conditions for Synthesis of the Benzoxazine (B1645224) Core
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through a multi-step sequence starting from commercially available benzoxazoles. One established method involves the reduction of a benzoxazole (B165842) precursor using sodium borohydride. clockss.org The subsequent ring closure to form the benzoxazine ring can be accomplished by reacting the intermediate with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. clockss.org This reaction is typically carried out in a solvent mixture such as acetone (B3395972) and water under reflux conditions. clockss.org
Alternative approaches for constructing the 3,4-dihydro-2H-1,4-benzoxazine skeleton include Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Another method involves a palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles. organic-chemistry.org Furthermore, chiral phosphoric acid has been utilized to catalyze the enantioselective desymmetrization of prochiral oxetanes, yielding chiral 2H-1,4-benzoxazines. organic-chemistry.org The classic Mannich condensation of a phenol (B47542), an amine, and formaldehyde (B43269) is also a widely used method for benzoxazine synthesis. researchgate.netmetu.edu.tr
Optimization Strategies for Yield and Purity
For fluorinated benzoxazine monomers, the pH of the reaction medium has been identified as a critical factor influencing the yield, especially when using weak amines. researchgate.net A strongly acidic environment can dramatically increase the yield. researchgate.net The choice of solvent and the pKa of the phenol are also important considerations. researchgate.net Solventless synthesis under melt conditions has been developed to overcome issues associated with solvent use and to facilitate the large-scale production of benzoxazine monomers. researchgate.net
Advanced Synthetic Strategies for Functionalization
The bromine atom on the 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine ring serves as a key handle for further molecular elaboration through various chemical transformations, most notably cross-coupling reactions.
Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions
The carbon-bromine bond in this compound is susceptible to a range of palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov This reactivity allows for the introduction of diverse substituents at the 8-position, thereby enabling the synthesis of a wide array of derivatives with potentially interesting properties. The versatility of these reactions makes them a cornerstone in the functionalization of this heterocyclic system. rsc.org
Palladium catalysts are highly effective in mediating the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. rsc.org The choice of ligand, base, and reaction conditions plays a crucial role in the efficiency and outcome of these transformations. rsc.org A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to bromo-substituted aromatic compounds, highlighting the broad applicability of this methodology. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govmdpi.com This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.
In the context of this compound, the bromine atom can be readily coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents. For instance, the Suzuki-Miyaura coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid has been successfully demonstrated using a Pd(PPh₃)₄ catalyst and sodium carbonate as the base in toluene (B28343) at 80°C, affording the corresponding 4-phenyl-substituted products in good yields. beilstein-journals.org Similar conditions can be envisioned for the coupling of this compound.
A typical procedure for a Suzuki-Miyaura reaction on a bromo-substituted heterocyclic compound involves refluxing the substrate with a boronic acid in a solvent like toluene, using a palladium catalyst such as tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), a phosphine (B1218219) ligand like dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), and a base such as potassium phosphate (B84403). researchgate.net
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Catalyst | Tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) | researchgate.net |
| Ligand | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | researchgate.net |
| Base | Potassium phosphate (K₃PO₄) | researchgate.net |
| Solvent | Toluene | researchgate.net |
| Temperature | 110°C | researchgate.net |
| Time | 7-8 hours | researchgate.net |
Palladium-Catalyzed Cross-Coupling Protocols
Other Aryl Halide Coupling Reactions
The bromine atom on the benzene (B151609) ring of this compound serves as a versatile point for modification through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. The selection of the palladium precatalyst, phosphine ligand, solvent, and base is critical for achieving high efficiency. nih.gov For the coupling of aryl bromides with various amines, systems such as Pd(dba)₃ with ligands like (±)-BINAP or XPhos, and bases like sodium tert-butoxide (NaOtBu), are commonly employed. nih.govchemspider.com Non-polar solvents like toluene are often preferred. nih.gov
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene. This transformation is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine ligand (e.g., PPh₃) and a base. beilstein-journals.org To enhance reaction yield and suppress the common side reaction of dehalogenation, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be added in catalytic amounts. beilstein-journals.org
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating carbon-carbon bonds, specifically for synthesizing biaryl compounds. It couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
A summary of typical conditions for these palladium-catalyzed reactions on aryl bromides is presented below.
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Conditions |
| Buchwald-Hartwig Amination | [Pd₂(dba)₃] or Pd(OAc)₂ | XPhos, (±)-BINAP, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Inert atmosphere, 80-110 °C |
| Heck Reaction | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Inert atmosphere, 80-140 °C, optional TBAB |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/Water, Dioxane/Water, DMF | Inert atmosphere, 80-120 °C |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the coupling of aryl bromides with a variety of partners, including Grignard reagents and amines, often enabling reactivity with substrates that are challenging for palladium systems. Polymer-bound substituted bromophenols, for instance, have been shown to undergo Ni(0)-catalyzed cross-coupling with Grignard reagents to produce substituted phenols in high yields. sigmaaldrich.com Furthermore, nickel catalysts ligated by N-heterocyclic carbenes (NHCs) or phosphines have proven versatile for the amination of aryl halides. researchgate.net These reactions expand the toolbox for modifying the this compound scaffold, providing access to a wide array of derivatives.
Carbon-Hydrogen Activation and Borylation Strategies
Direct functionalization of C-H bonds represents a highly atom-economical approach to modifying organic molecules. For the this compound system, iridium-catalyzed C-H borylation is a particularly relevant strategy for introducing a boronate ester group onto the aromatic ring, which can then be used in subsequent cross-coupling reactions.
Iridium-Catalyzed C-H Borylation Mechanistic Insights
Iridium-catalyzed C-H borylation reactions are a cornerstone of modern synthetic chemistry, allowing for the direct conversion of C-H bonds to C-B bonds. acsgcipr.org The most widely accepted mechanism for arene borylation involves an Ir(III)/Ir(V) catalytic cycle. chemspider.com
The key steps in the catalytic cycle are:
Catalyst Activation: The iridium precatalyst, often [Ir(OMe)(cod)]₂, reacts with a bipyridine-based ligand and the borylating agent (e.g., bis(pinacolato)diboron, B₂pin₂) to form the active Ir(III)-tris(boryl) complex.
C-H Activation: The arene substrate coordinates to the iridium center, followed by oxidative addition of a C-H bond to the metal, forming an Ir(V) intermediate. chemspider.com This step is typically the rate-determining and regioselectivity-determining step.
Reductive Elimination: The borylated arene product is released through reductive elimination from the Ir(V) center, regenerating an Ir(III)-hydride species.
Catalyst Regeneration: The Ir(III)-hydride reacts with the diboron (B99234) reagent to regenerate the active Ir(III)-tris(boryl) catalyst and release HBpin. chemspider.com
This mechanistic understanding has been crucial for the development of new catalysts and for predicting the regiochemical outcomes of these reactions. chemspider.comgoogle.com
Regioselectivity Control through Noncovalent Interactions in Borylation
While steric factors are a primary determinant of regioselectivity in many C-H borylation reactions, directing-group-free control can be achieved through the subtle influence of noncovalent interactions (NCIs). nih.gov In systems analogous to N-substituted benzamides, the regiochemical outcome of iridium-catalyzed borylation can be finely tuned by NCIs between the substrate and the catalyst's ligand framework.
Computational studies have revealed that a combination of specific NCIs can stabilize the transition state for borylation at one position over another. nih.gov For example, using a bipyridine-urea (ubpy) ligand on the iridium catalyst, the meta-C-H activation of an aryl amide is energetically favored over para-activation. This preference is traced to a network of stabilizing interactions in the meta transition state. nih.gov
Key noncovalent interactions influencing regioselectivity include:
N-H···O Hydrogen Bonding: A critical interaction between the urea (B33335) moiety on the catalyst's ligand and the carbonyl group of the substrate, which helps to orient the meta C-H bond towards the iridium center. nih.gov
C-H···π Interactions: Occur between the substrate and the catalyst's bipyridine ligand.
C-H···O Interactions: Involve a C-H bond on the substrate and an oxygen atom from the B₂pin₂ reagent.
C-H···N Interactions: Occur between a substrate C-H bond and a nitrogen atom of the bipyridine ligand.
The concerted action of these NCIs can create a significant energy difference between the competing transition states, thereby dictating the regioselectivity of the borylation. nih.gov This principle allows for rational catalyst design to target specific C-H bonds for functionalization.
| Interaction Type | Description | Impact on Regioselectivity |
| N-H···O | Hydrogen bond between catalyst ligand (urea) and substrate (amide). | Orients substrate for meta-borylation. |
| C-H···π | Between substrate C-H and catalyst ligand π-system. | Provides additional stabilization to the favored transition state. |
| C-H···O | Between substrate C-H and diboron reagent oxygen. | Contributes to the overall stability of the transition state. |
| C-H···N | Between substrate C-H and catalyst ligand nitrogen. | Confirms the importance of multiple weak interactions in controlling selectivity. |
Derivatization at the Nitrogen Atom
The secondary amine in the 3,4-dihydro-2H-1,4-benzoxazine core is a nucleophilic center that can be readily functionalized. However, its reactivity can also interfere with reactions intended for other parts of the molecule, such as the aryl bromide. Therefore, protection and deprotection strategies are essential for the multi-step synthesis of complex derivatives.
Protection and Deprotection Strategies for the Secondary Amine
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. semanticscholar.orgorganic-chemistry.org
Protection: The secondary amine of 3,4-dihydro-2H-1,4-benzoxazine can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base, although catalyst-free methods have also been developed where the amine is simply stirred in molten Boc₂O. semanticscholar.org The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophiles, making it orthogonal to many other protecting groups. arkat-usa.org
Deprotection: The Boc group is most commonly removed under acidic conditions, which proceed via the formation of a tert-butyl cation. acsgcipr.org A variety of acidic reagents can be employed, offering a range of reactivity to allow for selective deprotection in the presence of other acid-sensitive groups. acsgcipr.org A potential side reaction is the alkylation of nucleophilic sites on the substrate by the released tert-butyl cation, which can be suppressed by using scavengers. acsgcipr.org Alternatively, thermolytic or non-acidic chemical methods can be used. google.comarkat-usa.org
| Strategy | Reagent(s) | Solvent(s) | Key Features |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane, THF, Acetonitrile, or Solvent-free | Can be catalyzed by bases (e.g., DMAP, Et₃N) or Lewis acids. semanticscholar.org Efficient and high-yielding. |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA), HCl, H₃PO₄ (aq.) | Dichloromethane, Dioxane, Ethyl Acetate, Water | Most common method; conditions can be tuned for selectivity. acsgcipr.orgorganic-chemistry.org |
| Deprotection (Thermal) | Heat | High-boiling solvents (e.g., Toluene) or neat | Requires high temperatures (e.g., 100-200 °C); avoids acidic reagents. google.com |
| Deprotection (Reductive/Basic) | NaBH₄ | Ethanol | A mild method reported for selective deprotection of N-Boc on certain heterocycles like imidazoles, which may have applicability. arkat-usa.org |
N-Alkylation and Acylation Reactions for Diversification
The diversification of the this compound core would theoretically proceed via standard N-alkylation and N-acylation reactions. N-alkylation is a common strategy for introducing alkyl chains to the nitrogen atom of the benzoxazine ring. For the broader class of 3,4-dihydro-2H-1,4-benzoxazines, this transformation can be inefficient if attempted after the ring system is formed, sometimes leading to unwanted byproducts. An alternative, more efficient route involves the N-alkylation of the o-aminophenol precursor before the cyclization step to form the benzoxazine ring. clockss.org
While these general principles are well-established for related benzoxazine structures, specific examples detailing the reagents, reaction conditions, and yields for the N-alkylation or N-acylation of this compound are not readily found in current scientific literature. The electronic effect of the bromine atom at the 8-position could influence the nucleophilicity of the nitrogen atom and thus the kinetics and outcome of these reactions, but specific studies quantifying this effect are absent.
| Reaction Type | General Reagents & Conditions | Specific Data for this compound |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., methyl iodide), Base (e.g., NaH), Solvent (e.g., Acetone, THF) clockss.org | Data not available in searched literature. |
| N-Acylation | Acyl chlorides, Acid anhydrides, Base (e.g., triethylamine (B128534), pyridine) | Data not available in searched literature. |
Mechanistic Investigations of Transformations Involving this compound
Detailed mechanistic studies provide fundamental insights into reaction pathways, enabling the optimization of reaction conditions and the design of novel chemical processes. For the benzoxazine class, such investigations often focus on their ring-opening polymerization. researchgate.netresearchgate.net
Elucidation of Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of chemical reactions involving this compound have not been specifically reported. For other benzoxazine derivatives, particularly in the context of polymerization, studies have explored reaction energetics. For instance, theoretical calculations on N-activated 1,3-benzoxazine monomers have determined activation energies and reaction energies for their transformation and decomposition pathways. acs.orgnih.gov These studies show that such reactions are often exothermic. acs.orgnih.gov However, without experimental or computational data specific to the 8-bromo derivative, it is not possible to provide quantitative kinetic or thermodynamic parameters.
| Parameter | General Findings for Benzoxazines | Specific Data for this compound |
|---|---|---|
| Activation Energy (Ea) | Reported for decomposition of related ionic benzoxazines (e.g., ~30-34 kcal/mol). acs.org | Data not available in searched literature. |
| Reaction Energy (ΔE) | Transformation reactions are typically exothermic (e.g., -11 to -19 kcal/mol for related systems). acs.orgnih.gov | Data not available in searched literature. |
Transition State Analysis in Catalytic Processes
Transition state analysis is a powerful tool for understanding the mechanisms of catalyzed reactions. In the broader field of benzoxazine chemistry, research has focused on the cationic ring-opening polymerization, which can be initiated by acids or Lewis acids. researchgate.netresearchgate.net These processes involve the formation of carbocation intermediates. researchgate.net Theoretical studies on related systems have modeled the transition states for various reaction pathways, such as decomposition and rearrangement, providing insight into the preferred mechanistic routes. acs.orgnih.gov
Again, there is a notable absence of research applying these analytical methods to catalytic processes specifically involving this compound. The influence of the 8-bromo substituent on the stability of potential cationic intermediates and transition states remains an unexplored area of its chemistry.
Applications of 8 Bromo 3,4 Dihydro 2h 1,4 Benzoxazine As a Versatile Building Block in Medicinal Chemistry
Development of MALT1 Inhibitors
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has been identified as a critical therapeutic target for certain types of lymphomas and autoimmune conditions. The protease activity of MALT1 is a key component of the NF-κB signaling pathway, which is often dysregulated in these diseases. Consequently, there is significant interest in developing small molecule inhibitors of MALT1.
Synthesis of Pyrazole (B372694) Derivatives Utilizing the Benzoxazine (B1645224) Scaffold
The 8-bromo-3,4-dihydro-2H-1,4-benzoxazine scaffold has been employed as a key starting material in the synthesis of novel pyrazole derivatives designed as MALT1 inhibitors. googleapis.com Patent literature outlines synthetic routes where this benzoxazine derivative is used to construct more complex molecules intended to modulate MALT1 activity. googleapis.com
A typical synthetic sequence involves the protection of the nitrogen atom of the benzoxazine ring. For instance, this compound can be reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) and a catalyst such as N,N-dimethylaminopyridine. This reaction yields the protected intermediate, tert-butyl 8-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate, which can then be used in subsequent cross-coupling reactions to build the final pyrazole-containing MALT1 inhibitor. googleapis.com
Table 1: Synthesis of Protected Benzoxazine Intermediate for MALT1 Inhibitors
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | This compound | Di-tert-butyl dicarbonate, Triethylamine, N,N-Dimethylaminopyridine | tert-Butyl 8-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate |
This table outlines the initial protection step for utilizing the benzoxazine building block in further synthesis, as described in patent literature. googleapis.com
Structure-Activity Relationship (SAR) Studies of Derived MALT1 Inhibitors
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. In the context of pyrazole-based MALT1 inhibitors, the benzoxazine moiety plays a significant role in defining the molecule's interaction with the target protein. While specific SAR data for the 8-bromo variant is part of broader proprietary development, the inclusion of related benzoxazine structures, such as 4-methyl-3,4-dihydro-2H-benzo[b] google.comgoogle.comoxazin-8-yl, in patents for MALT1 inhibitors highlights the importance of this heterocyclic system. The development of pyrazole derivatives as MALT1 inhibitors is an active area of research, with the goal of treating cancers and immunological diseases associated with the enzyme's activity. googleapis.com
Application in Cyclin-Dependent Kinase (CDK) Inhibitor Research
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a major role in regulating the cell cycle and transcription. researchgate.net Because uncontrolled cell proliferation is a hallmark of cancer, CDKs have become important targets for anticancer drug development. The benzoxazine scaffold is among the heterocyclic systems that have been explored for creating potent and selective CDK inhibitors. researchgate.net
Synthetic Routes to CDK Inhibitors Incorporating the 3,4-dihydro-2H-1,4-benzoxazine Moiety
The compound this compound has been identified as a building block in the development of novel CDK inhibitors. google.com Patent filings for new heterocyclic CDK inhibitors explicitly list this bromo-benzoxazine derivative among the chemical compounds used in their synthesis. google.com This indicates its role as a key intermediate that can be functionalized to produce a final drug candidate. The bromine atom at the 8-position offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the attachment of other cyclic or acyclic fragments necessary for binding to the CDK active site.
Structural Modifications and SAR of Benzoxazine-Containing CDK Inhibitors
The design of selective CDK inhibitors often involves extensive structural modifications to optimize interactions with the kinase domain. For benzoxazine-based inhibitors, modifications on the benzene (B151609) ring and the nitrogen atom are common strategies to improve potency and selectivity. Research into CDK9 inhibitors has shown that derivatives of the 3,4-dihydro-2H-benzoxazine structure can exhibit potent inhibitory activity. researchgate.net While detailed public SAR data on the 8-bromo derivative itself is limited, its inclusion in patents suggests its value in creating a diverse library of compounds for screening. The goal of these modifications is to enhance binding to the ATP pocket of the target CDK while minimizing off-target effects on other kinases.
Role in Targeted Protein Degradation Technologies
Targeted protein degradation (TPD) is a modern therapeutic strategy that uses small molecules, often called proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule containing a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.
Recent patent literature has disclosed the use of this compound as a key intermediate in the synthesis of compounds designed for the targeted degradation of the protein SMARCA2. google.com SMARCA2 is a component of the SWI/SNF chromatin remodeling complex and its degradation is a therapeutic strategy for certain types of cancer. The synthesis described involves converting the this compound into a boronic acid pinacol (B44631) ester derivative, a crucial step for its subsequent incorporation into the final degrader molecule. google.com
Table 2: Synthesis of a Key Intermediate for a SMARCA2 Degrader
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 8-bromo-3,4-dihydro-2H-benzo[b] google.comgoogle.comoxazine (B8389632) | Bis(pinacolato)diboron, Palladium catalyst, Potassium acetate (B1210297) | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | Creation of a boronic ester for subsequent coupling reactions |
This table summarizes a key transformation of this compound to prepare it for inclusion in a targeted protein degrader molecule, as detailed in patent documentation. google.com
This application demonstrates the utility of the this compound scaffold not just for traditional enzyme inhibition, but also as a core component in the cutting-edge field of targeted protein degradation, further cementing its status as a versatile building block in modern medicinal chemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| tert-Butyl 8-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate |
| Di-tert-butyl dicarbonate |
| N,N-dimethylaminopyridine |
| 4-methyl-3,4-dihydro-2H-benzo[b] google.comgoogle.comoxazin-8-yl |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |
Synthesis of SMARCA2 Degraders Incorporating the Compound
A significant application of the this compound scaffold is in the development of selective degraders of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key protein in the SWI/SNF chromatin-remodeling complex. nih.gov The targeted degradation of SMARCA2 represents a promising therapeutic strategy for cancers with inactivating mutations in the related SMARCA4 gene, a synthetic-lethal relationship. nih.gov
Researchers have designed and synthesized potent and selective SMARCA2 degraders by developing high-affinity ligands for the SMARCA2/4 bromodomain. nih.gov These efforts have led to the creation of proteolysis-targeting chimeras (PROTACs) that utilize these high-affinity ligands linked to a VHL-1 ligand. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the this compound core can serve as a crucial starting material or intermediate. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce the necessary functionalities for potent and selective protein degradation. nih.gov
Design Principles for PROTACs and Other Degraders Utilizing the Benzoxazine Scaffold
The design of PROTACs and other targeted protein degraders is a complex process that involves the careful selection of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them. The benzoxazine scaffold has proven to be a valuable component in the design of such degraders. nih.gov
Key design principles for utilizing the this compound scaffold in degraders include:
Structure-Activity Relationship (SAR) Studies: The bromine atom at the 8-position allows for systematic exploration of the chemical space around the benzoxazine core. By modifying this position, medicinal chemists can fine-tune the binding affinity and selectivity of the ligand for the target protein, such as the SMARCA2 bromodomain. nih.gov
Linker Attachment Point: The benzoxazine scaffold offers multiple potential attachment points for the linker. The bromine atom can be converted to other functional groups, providing a versatile site for linker conjugation that can be optimized to achieve the desired ternary complex formation between the target protein, the degrader, and the E3 ligase.
The development of a potent and selective SMARCA2 degrader, as well as a highly potent SMARCA2/4 and PBRM1 degrader, highlights the successful application of these design principles. nih.gov
Exploration in Other Therapeutic and Biological Contexts
Beyond its role in the development of protein degraders, the this compound scaffold and its derivatives have been explored in various other therapeutic and biological contexts. The broader class of benzoxazine derivatives has shown a remarkable range of pharmacological activities. nih.govjocpr.com
Derivatives of 1,4-benzoxazine are known to possess a wide spectrum of biological activities, as indicated in the table below.
| Biological Activity | Reference |
| Anticancer | nih.govresearchgate.net |
| Antimicrobial | nih.govresearchgate.netikm.org.my |
| Antitubercular | ijnc.ir |
| Anti-inflammatory | nih.gov |
| Antioxidant | nih.govjocpr.com |
| Antidepressant | jocpr.comijnc.ir |
| Antihypertensive | ikm.org.my |
| Antiplatelet | jocpr.com |
Specifically, bromo-substituted benzoxazine derivatives have been investigated for their antimicrobial properties. For instance, certain 8-bromo-naphthoxazine analogs have demonstrated antibacterial and antifungal activity. ijnc.ir While not a direct derivative of this compound, this finding suggests that the bromine substitution on the aromatic ring of a benzoxazine-related scaffold can contribute to antimicrobial effects. ijnc.ir
Furthermore, the 1,4-benzoxazine core is a key structural component in several clinically used drugs, such as the antibiotics Ofloxacin and Levofloxacin, underscoring the therapeutic potential of this heterocyclic system. researchgate.net The exploration of derivatives of this compound in these and other therapeutic areas remains an active area of research in medicinal chemistry.
Advanced Spectroscopic and Analytical Methods for Characterization of Reaction Products and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "8-Bromo-3,4-dihydro-2H-1,4-benzoxazine" and its derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the formation of the characteristic benzoxazine (B1645224) ring and the position of substituents on the aromatic ring.
In the ¹H NMR spectrum of 3,4-dihydro-2H-1,4-benzoxazine derivatives, the protons of the methylene (B1212753) groups in the oxazine (B8389632) ring give rise to distinct signals. The protons of the O-CH₂-N group typically appear as a singlet, as do the protons of the Ar-CH₂-N group. The chemical shifts of these protons are indicative of the successful formation of the heterocyclic ring. For related benzoxazine structures, these signals are often found in the regions of 4.0-5.0 ppm for the Ar-CH₂-N protons and 5.0-6.0 ppm for the O-CH₂-N protons. The aromatic protons will exhibit complex splitting patterns that are dependent on the substitution of the benzene (B151609) ring.
¹³C NMR spectroscopy provides further confirmation of the molecular structure by identifying the chemical environment of each carbon atom. The carbon atoms of the O-CH₂-N and Ar-CH₂-N groups, as well as the aromatic carbons, resonate at characteristic chemical shifts. The carbon attached to the bromine atom (C-Br) is expected to have a chemical shift in the range of 110-120 ppm, while the carbons adjacent to the oxygen and nitrogen atoms of the oxazine ring will also have distinct signals.
| Proton / Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ar-H | 6.5 - 7.5 | 110 - 150 |
| O-CH₂-N | 5.0 - 6.0 | ~80 |
| Ar-CH₂-N | 4.0 - 5.0 | ~50 |
| C-Br | - | 110 - 120 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the presence of other functional groups.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of "this compound" and to study its fragmentation patterns, which can provide additional structural information. The nominal molecular weight of "this compound" is 214.06 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214 and 216 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the elemental composition.
The fragmentation of benzoxazine derivatives under mass spectrometric conditions often involves the cleavage of the oxazine ring. Common fragmentation pathways can include the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) or the cleavage of the C-O and C-N bonds within the heterocyclic ring. For "this compound," the fragmentation pattern would also be influenced by the presence of the bromine atom on the aromatic ring.
While a detailed experimental mass spectrum and fragmentation analysis for "this compound" is not available in the consulted literature, predicted mass spectrometry data for the related compound, 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, shows a prominent [M+H]⁺ adduct. uni.lu
| Ion | Predicted m/z | Description |
| [C₈H₈BrNO+H]⁺ | 214.9862 / 216.9842 | Protonated molecular ion |
| [C₇H₆BrNO]⁺ | 199.9654 / 201.9634 | Loss of CH₃ |
| [C₈H₇BrO]⁺ | 197.9699 / 199.9679 | Loss of NH |
| [C₇H₆Br]⁺ | 156.9651 / 158.9631 | Loss of CH₂O and HCN |
Note: The m/z values are theoretical and based on the most abundant isotopes. The fragmentation pattern is hypothetical and based on general principles of mass spectrometry for similar compounds.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the purification of "this compound" from reaction mixtures and for the assessment of its purity. Common methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
Column Chromatography is a widely used method for the preparative purification of benzoxazine derivatives. A stationary phase, such as silica (B1680970) gel or alumina, is used to separate the target compound from impurities based on differences in polarity. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often employed, with the polarity being gradually increased to elute compounds of increasing polarity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, the separation of the product from starting materials and byproducts can be visualized, often under UV light.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of "this compound" with high resolution and sensitivity. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer), is a common configuration. A UV detector is typically used for the detection of the aromatic benzoxazine ring system. While specific HPLC methods for this compound are not detailed in the available literature, a typical method would involve a gradient elution to ensure the separation of all components in a sample.
The following table outlines a general approach to the chromatographic purification and analysis of "this compound."
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative Isolation |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Method Development |
| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water gradient | Purity Assessment, Quantification |
Future Perspectives and Research Directions for 8 Bromo 3,4 Dihydro 2h 1,4 Benzoxazine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core has traditionally been achieved through methods like the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). wikipedia.orgresearchgate.net However, future efforts are increasingly focused on developing more efficient, safer, and environmentally benign synthetic protocols.
One of the primary goals is the adoption of green chemistry principles. This includes the use of renewable, bio-based starting materials in place of petroleum-derived precursors. rsc.org Research has demonstrated the successful synthesis of benzoxazines from natural phenols like cardanol, eugenol, vanillin, and thymol. acs.orgresearchgate.net A key future direction will be to adapt these methods for 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine, potentially starting from 2-amino-3-bromophenol (B111245) and reacting it with bio-based amines or aldehydes.
Furthermore, process intensification through methods like microwave-assisted organic synthesis (MAOS) and solventless reactions represents a significant area for development. researchgate.netresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes, minimize the use of hazardous organic solvents, and often lead to higher yields. researchgate.netresearchgate.net The application of safer formaldehyde alternatives, such as hexamethylenetetramine (HMTA), is another promising avenue for sustainable production. researchgate.net
Modern catalytic methods also offer powerful tools for synthesizing substituted benzoxazines. Efficient protocols for creating the core structure include Lewis acid-catalyzed ring-opening of aziridines followed by copper(I)-catalyzed intramolecular cyclization, and palladium-catalyzed tandem reactions. organic-chemistry.org These advanced catalytic systems could be optimized for the specific synthesis of the 8-bromo isomer, offering high yields and stereoselectivity where applicable.
Broadening the Scope of Applications in Drug Discovery and Chemical Biology
The 1,4-benzoxazine ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds targeting a range of diseases. jocpr.commdpi.com Derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent central nervous system (CNS) effects. jocpr.comumpr.ac.idikm.org.my
Future research will likely focus on synthesizing and screening a library of compounds derived from this compound. The bromine atom serves as a key functional handle for introducing molecular diversity through cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the attachment of various aryl or alkyl groups. This strategic modification is crucial for tuning the compound's pharmacological profile and optimizing its interaction with biological targets.
Recent studies on related substituted benzoxazines have shown significant promise. For example, novel 4-aryl substituted 1,4-benzoxazines have demonstrated antiproliferative activity against various cancer cell lines. mdpi.com Other derivatives have been identified as potent inducers of cell death in breast and colon cancer cells. nih.gov In the context of CNS disorders, certain 8-substituted-2H-1,4-benzoxazin-3(4H)-ones have been identified as highly potent antagonists for serotonin (B10506) (5-HT) receptors, which are implicated in depression and anxiety. jocpr.com The unique electronic and steric properties imparted by the 8-bromo substituent make the title compound a compelling candidate for developing new therapeutic agents in these areas.
Potential in Advanced Materials Science and Catalysis
Beyond pharmaceuticals, this compound holds considerable promise as a monomer for the creation of high-performance polymers. Benzoxazine (B1645224) monomers undergo thermal ring-opening polymerization to form polybenzoxazines, a class of thermosetting resins with exceptional properties, including high thermal stability, near-zero volumetric shrinkage during curing, low water absorption, and excellent mechanical strength. wikipedia.orgmdpi.com
A significant future application lies in the field of flame-retardant materials. The incorporation of halogen atoms, particularly bromine, into polymer structures is a well-established strategy for enhancing fire resistance. mdpi.comresearchgate.net Studies on other brominated benzoxazine monomers have shown that their polymers exhibit significantly increased char yields and improved thermal degradation temperatures, contributing to their flame-retardant properties. researchgate.net Therefore, this compound is a highly promising candidate for developing new, halogenated polybenzoxazines for applications in electronics, aerospace, and automotive industries where fire safety is critical. wikipedia.orgresearchgate.net
The molecular design flexibility of benzoxazines allows for the incorporation of other functional groups to further tailor material properties. mdpi.comosti.gov Future work could involve creating copolymers of this compound with other monomers (e.g., epoxies, urethanes, or bio-based resins) to generate hybrid materials with a customized balance of thermal stability, mechanical toughness, and flame retardancy. wikipedia.org
The bromine atom on the aromatic ring could also be leveraged in catalysis. While less explored, the molecule could serve as a ligand in organometallic complexes, or the bromo-substituent could be a site for anchoring catalytic species, opening up potential applications in designing novel, heterocycle-based catalysts.
Q & A
Basic: What are the established synthetic routes for 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine, and what reagents are critical for introducing the bromo substituent?
Methodological Answer:
The bromo group is typically introduced via electrophilic substitution or halogenation of the benzoxazine scaffold. A common approach involves reacting the parent compound with bromoacetyl bromide in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature . Alternative routes may use N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity. Purity validation via HPLC or GC-MS is essential, as commercial sources often lack analytical data .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how should researchers address purity challenges?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves molecular conformation (e.g., envelope puckering in the oxazine ring) and validates substituent positioning .
- NMR spectroscopy : H and C NMR distinguish regioisomers; the bromo substituent deshields adjacent protons, observable as distinct splitting patterns .
- Mass spectrometry (HRMS) : Confirms molecular weight (CHBrNO; theoretical MW 230.04) .
Since suppliers like Sigma-Aldrich do not provide purity data , researchers must combine multiple methods (e.g., TLC with HPLC) and reference standards to ensure reproducibility.
Advanced: How can regioselectivity challenges during halogenation of the benzoxazine scaffold be systematically addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-donating groups (e.g., methoxy) direct bromination to the para position, while electron-withdrawing groups favor ortho/meta positions .
- Steric hindrance can be mitigated using bulky directing agents or low-temperature conditions. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .
Experimental validation via comparative NMR/XRD of intermediates is critical to resolve ambiguities .
Advanced: What structure-activity relationship (SAR) insights exist for this compound derivatives in herbicide safening?
Methodological Answer:
N-Dichloroacetyl derivatives of 8-bromo-benzoxazine exhibit herbicidal safener activity by enhancing glutathione-S-transferase (GST) expression in crops. Key SAR findings include:
- The bromo substituent at position 8 enhances metabolic stability in planta .
- Oxazine ring conformation (e.g., envelope vs. half-chair) affects binding to GST isoforms .
- Substitutions at position 3 (e.g., methyl groups) modulate lipophilicity and translocation efficiency . Bioassays under controlled greenhouse conditions are recommended to validate safening efficacy .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. XRD) for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Variable-temperature NMR : Detects conformational equilibria; sharpening of peaks at low temperatures suggests dynamic disorder .
- Complementary XRD analysis : Resolves static structures; compare puckering parameters (Q, φ, ψ) with computational models .
- DFT-based NMR prediction : Tools like Gaussian or ADF simulate chemical shifts under different conformations, aiding assignment .
Advanced: What insights can crystal structure analysis provide for this compound in drug design?
Methodological Answer:
XRD reveals non-covalent interactions (e.g., C–H⋯O, C–H⋯Br) that stabilize the solid-state structure, informing solubility and formulation strategies . For agrochemical applications, the envelope conformation of the oxazine ring enhances binding to target enzymes (e.g., cytochrome P450 monooxygenases) . Pairing XRD with molecular docking simulations optimizes substituent placement for improved bioactivity .
Advanced: How can mechanistic studies elucidate the role of this compound in herbicide safening?
Methodological Answer:
- Isotopic labeling : Use C-labeled analogs to track translocation and metabolism in crops .
- Enzyme kinetics : Measure GST activation rates using purified isoforms (e.g., maize GST I) and varying substrate concentrations .
- Transcriptomics : RNA-seq identifies upregulated detoxification genes (e.g., GST, ABC transporters) in treated plants . Controlled field trials with herbicide co-application validate mechanistic hypotheses .
Advanced: What experimental design considerations ensure stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Storage : Anhydrous conditions (desiccator with PO) at –20°C prevent hydrolysis of the oxazine ring .
- Reaction conditions : Avoid protic solvents (e.g., water, alcohols) and high temperatures (>80°C) to suppress debromination .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
